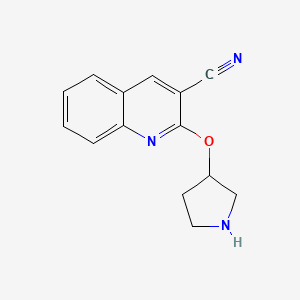

2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-yloxyquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-8-11-7-10-3-1-2-4-13(10)17-14(11)18-12-5-6-16-9-12/h1-4,7,12,16H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZAHXGHZGIRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC3=CC=CC=C3C=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Pyrrolidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with pyrrolidin-3-ol under basic conditions.

Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

- Chemistry As a building block for synthesizing complex molecules.

- Biology For its potential as a bioactive compound with antimicrobial or anticancer properties.

- Medicine For potential use in drug discovery and development.

- Industry In the development of new materials with specific properties.

Chemical Reactions

2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile can undergo oxidation, reduction, and nucleophilic substitution reactions.

- Oxidation Can be achieved using reagents like potassium permanganate or chromium trioxide. Major products are quinoline derivatives with oxidized functional groups.

- Reduction Can be achieved using hydrogen gas in the presence of a palladium catalyst. The major products are reduced quinoline derivatives.

- Substitution Can undergo nucleophilic substitution reactions, especially at the carbonitrile group, using sodium hydride in an aprotic solvent like dimethylformamide. The major products are substituted quinoline derivatives with various functional groups.

Research indicates that compounds similar to this compound often interact with various biological targets.

- Study on Cytotoxicity A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7), with results indicating an IC50 value of 15.2 µM, suggesting significant potential as an anticancer agent.

- Anti-inflammatory Evaluation Research focused on the anti-inflammatory activities of quinoline derivatives, revealing that compounds with similar structures effectively inhibited nitric oxide production in LPS-induced RAW 264.7 cells.

- Antimycobacterial Activity A study assessed the activity of quinoline derivatives against Mycobacterium tuberculosis, where certain compounds exhibited MIC values as low as 8 µg/mL against H37Rv strains.

- Enzyme Inhibition Many quinoline derivatives exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K), which are crucial in inflammatory and cancer pathways.

- Antimicrobial Activity Quinoline derivatives have shown promise against various microbial strains, potentially through interference with bacterial DNA synthesis or metabolic pathways.

Quinoline Derivatives as HER-2 and EGFR Kinase Inhibitors

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The quinoline core can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Similar Quinoline-3-Carbonitrile Derivatives

Structural and Functional Variations

Quinoline-3-carbonitrile derivatives differ primarily in substituents at positions 2, 4, 6, and 7, which modulate biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Anticancer Activity: Methoxybenzo[h]quinoline-3-carbonitriles (e.g., from ) exhibit IC₅₀ values lower than reference drugs like benznidazole (Chagas) and show ADME/Tox profiles favorable for drug development .

- Antimicrobial Activity: Pyran-fused derivatives (QP-H, QP-Cl) demonstrate broad-spectrum antibacterial activity, with QP-NO₂ showing enhanced efficacy due to electron-withdrawing nitro groups .

- Kinase Inhibition: 4-Anilinoquinoline-3-carbonitriles (e.g., PDGFR inhibitors) highlight the role of bulky substituents (e.g., piperazinyl) in enhancing target selectivity and potency .

- Corrosion Inhibition: AAC-1 (4-nitrophenyl) achieves 92% inhibition efficiency in 1 M HCl, attributed to adsorption via nitrile and amino groups .

Pharmacokinetic and Toxicity Profiles

- ADME/Tox: Methoxybenzo[h]quinoline-3-carbonitriles exhibit moderate logP values (2.1–3.5), suggesting balanced lipophilicity for blood-brain barrier penetration. Predicted LD₅₀ values exceed 500 mg/kg in rodents, indicating low acute toxicity .

- Metabolic Stability : Piperazinyl and pyrrolidinyl substituents (e.g., in CML therapeutics) enhance solubility and reduce CYP450-mediated metabolism, improving oral bioavailability .

Biological Activity

2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a quinoline backbone with a pyrrolidine moiety and a carbonitrile group, which are known to influence its biological properties. The molecular structure can be represented as follows:

Research indicates that compounds similar to this compound often interact with various biological targets:

- Enzyme Inhibition : Many quinoline derivatives exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K), which are crucial in inflammatory and cancer pathways.

- Antimicrobial Activity : Quinoline derivatives have shown promise against various microbial strains, potentially through interference with bacterial DNA synthesis or metabolic pathways.

Anticancer Properties

Several studies have evaluated the anticancer potential of quinoline derivatives, including this compound. For instance:

- In Vitro Studies : Compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism often involves apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.2 | Apoptosis |

| Similar Quinoline Derivative | HeLa (cervical cancer) | 12.5 | Cell cycle arrest |

Anti-inflammatory Effects

Quinoline derivatives have been noted for their anti-inflammatory properties:

- COX Inhibition : Studies indicate that these compounds can selectively inhibit COX-2, leading to reduced inflammation without affecting COX-1, thus minimizing gastrointestinal side effects.

Antimicrobial Activity

The antimicrobial efficacy of quinolines has been documented against various pathogens:

- Mycobacterium tuberculosis : Certain derivatives showed promising activity against both drug-sensitive and multidrug-resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Mycobacterium tuberculosis H37Rv | 8 |

| Mycobacterium tuberculosis MDR | 16 |

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of 15.2 µM, suggesting significant potential as an anticancer agent .

- Anti-inflammatory Evaluation : Another research focused on the anti-inflammatory activities of quinoline derivatives, revealing that compounds with similar structures effectively inhibited nitric oxide production in LPS-induced RAW 264.7 cells .

- Antimycobacterial Activity : A study assessed the activity of quinoline derivatives against Mycobacterium tuberculosis, where certain compounds exhibited MIC values as low as 8 µg/mL against H37Rv strains .

Q & A

Q. How does the compound inhibit metal corrosion, and what electrochemical methods validate this?

-

Methodology : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PP) in 2.0 M HNO₃. Nyquist plots show increased charge-transfer resistance (Rct) with inhibitor concentration, indicating surface adsorption. Bode phase angle shifts correlate with film formation. PP curves reveal mixed inhibition (cathodic Tafel slope βc and anodic βa changes). Protection efficiency (%IE) is calculated using:

Equivalent circuit modeling (e.g., Randles circuit) quantifies double-layer capacitance (Cdl) and adsorption kinetics .

Q. What catalytic systems improve the synthesis of quinoline-3-carbonitrile derivatives?

- Methodology : N-GQDs/CoFe₂O₄ nanocomposites enhance microwave-assisted three-component reactions (methyl 2-cyanoacetate, aldehydes, amines). The spherical CoFe₂O₄ morphology maximizes surface area (BET analysis), while N-GQDs provide active sites. Catalyst recyclability (>5 cycles) is tested via magnetic separation and FT-IR/XRD to confirm stability. Reaction optimization includes solvent screening (ethanol vs. DMF) and temperature gradients .

How do substituents influence bioactivity? Design a SAR study.

- Methodology : Synthesize analogs with varying pyrrolidine substituents (e.g., methyl, fluoro) and quinoline modifications (e.g., methoxy, chloro). Test BChE inhibition and correlate with steric/electronic parameters (Hammett σ, LogP). Molecular dynamics simulations (GROMACS) assess binding stability. For example, a methoxy group at the quinoline 6-position enhances π-π stacking with BChE’s peripheral anionic site (PAS) .

Q. How is the inhibition mechanism (competitive/non-competitive) determined kinetically?

- Methodology : Perform enzyme kinetics with varying substrate (acetylthiocholine) and inhibitor concentrations. Plot Lineweaver-Burk (1/V vs. 1/[S]) to identify pattern shifts. Mixed inhibition shows intersecting lines. Calculate inhibition constants (Ki) using Dixon plots. For 6l , Km increased and Vmax decreased, confirming mixed inhibition .

Q. What computational methods validate molecular docking results?

- Methodology : Dock the compound into BChE’s crystal structure (PDB: 1P0I) using AutoDock Vina. Validate poses with molecular dynamics (MD) simulations (50 ns) to assess RMSD and binding free energy (MM-PBSA). Compare hydrogen bond occupancy (e.g., quinoline-N with Ser198) and hydrophobic interactions (pyrrolidine with PAS residues) .

Q. How is HPLC/LC-MS method validation performed for quantitative analysis?

- Methodology :

- Linearity : Calibration curves (1–100 µg/mL) with R² > 0.995.

- Precision : Intraday/interday RSD < 2%.

- Accuracy : Spike recovery (98–102%).

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1. Mobile phase: Acetonitrile/0.1% formic acid (70:30), C18 column, UV detection at 254 nm .

Q. How is stability assessed under physiological conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC at intervals. Calculate degradation kinetics (Arrhenius equation) and identify products (LC-MS/MS). Adjust formulation (e.g., lyophilization) if hydrolysis of the nitrile group occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.